(3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile
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Overview
Description
(3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile: is a chiral piperidine derivative. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and potential applications. The presence of both hydroxyl and nitrile functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chiral Resolution: One common method involves the chiral resolution of racemic mixtures of piperidine derivatives. This can be achieved using chiral acids or bases to separate the enantiomers.
Asymmetric Synthesis: Another approach is the asymmetric synthesis starting from chiral precursors.
Industrial Production Methods: Industrial production often employs scalable methods such as chiral resolution or asymmetric synthesis using readily available starting materials and catalysts to ensure high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalytic hydrogenation or reagents like LiAlH4 (Lithium aluminium hydride) can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new chiral catalysts and ligands.
Biology and Medicine:
- Potential use in the synthesis of pharmaceutical compounds due to its chiral nature.
- Investigated for its role in the development of new drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the production of fine chemicals and agrochemicals.
- Applied in the synthesis of materials with specific optical properties.
Mechanism of Action
The mechanism of action of (3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile depends on its functional groups and stereochemistry. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets. The nitrile group can act as an electrophile, making it reactive towards nucleophiles. The stereochemistry ensures that the compound interacts specifically with chiral environments, which is crucial in biological systems.
Comparison with Similar Compounds
- **(3R,4R)-3-Hydroxy-4-(hydroxymethyl)-1-[(4-oxo-4,4a,5…]: Another piperidine derivative with different substituents .
(3R,4R)-1-Benzyl-4-methylpiperidin-3-amine dihydrochloride: Similar in structure but with a methyl group instead of a hydroxyl group.
Uniqueness:
- The combination of hydroxyl and nitrile groups in (3R,4R)-rel-1-Benzyl-3-hydroxypiperidine-4-carbonitrile provides unique reactivity and potential for diverse chemical transformations.
- Its specific stereochemistry allows for selective interactions in chiral environments, making it valuable in asymmetric synthesis and pharmaceutical applications.
Properties
IUPAC Name |
1-benzyl-3-hydroxypiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYDMOVDIBVPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C#N)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013333-20-4 |
Source
|
Record name | (3R,4R)-1-Benzyl-3-hydroxy-piperidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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